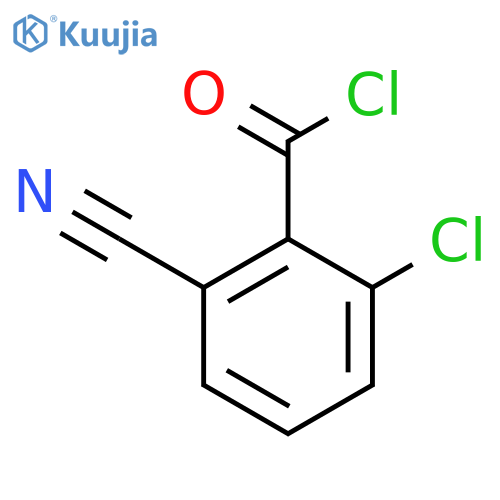

Cas no 1261851-24-4 (2-Chloro-6-cyanobenzoyl chloride)

2-Chloro-6-cyanobenzoyl chloride 化学的及び物理的性質

名前と識別子

-

- 2-Chloro-6-cyanobenzoyl chloride

-

- インチ: 1S/C8H3Cl2NO/c9-6-3-1-2-5(4-11)7(6)8(10)12/h1-3H

- InChIKey: FXNWJRZEJOHJOX-UHFFFAOYSA-N

- SMILES: ClC1=CC=CC(C#N)=C1C(=O)Cl

計算された属性

- 水素結合ドナー数: 0

- 氢键受体数量: 2

- 重原子数量: 12

- 回転可能化学結合数: 1

- 複雑さ: 233

- XLogP3: 2.8

- トポロジー分子極性表面積: 40.9

2-Chloro-6-cyanobenzoyl chloride Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013027239-500mg |

2-Chloro-6-cyanobenzoyl chloride |

1261851-24-4 | 97% | 500mg |

798.70 USD | 2021-06-22 | |

| Alichem | A013027239-250mg |

2-Chloro-6-cyanobenzoyl chloride |

1261851-24-4 | 97% | 250mg |

489.60 USD | 2021-06-22 | |

| Alichem | A013027239-1g |

2-Chloro-6-cyanobenzoyl chloride |

1261851-24-4 | 97% | 1g |

1,475.10 USD | 2021-06-22 |

2-Chloro-6-cyanobenzoyl chloride 関連文献

-

Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31

-

P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770

-

Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569

-

Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783

-

María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242

-

6. Book reviews

-

7. Back matter

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

-

Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310

2-Chloro-6-cyanobenzoyl chlorideに関する追加情報

Comprehensive Overview of 2-Chloro-6-cyanobenzoyl chloride (CAS No. 1261851-24-4): Properties, Applications, and Industry Insights

2-Chloro-6-cyanobenzoyl chloride (CAS No. 1261851-24-4) is a specialized organic compound widely recognized for its role as a versatile intermediate in pharmaceutical and agrochemical synthesis. With the molecular formula C8H3Cl2NO, this benzoyl chloride derivative features a unique combination of functional groups—chloro and cyano—that enhance its reactivity in nucleophilic substitution and condensation reactions. Its high purity grade (>98%) makes it indispensable for R&D laboratories and industrial-scale production.

In recent years, the demand for 2-Chloro-6-cyanobenzoyl chloride has surged due to its applications in developing active pharmaceutical ingredients (APIs) and crop protection agents. Researchers frequently search for "synthesis methods for 2-Chloro-6-cyanobenzoyl chloride" or "safe handling protocols for benzoyl chloride derivatives," reflecting growing interest in sustainable and efficient production techniques. The compound’s thermal stability and compatibility with Grignard reagents further expand its utility in cross-coupling reactions.

From an SEO perspective, trending queries like "CAS 1261851-24-4 supplier" and "2-Chloro-6-cyanobenzoyl chloride price trends 2024" highlight market dynamics. Analytical techniques such as HPLC and NMR spectroscopy are critical for quality control, ensuring compliance with ISO-certified standards. Environmental concerns have also driven innovations in green chemistry alternatives, positioning this compound as a focal point for eco-friendly synthesis research.

The global pharmaceutical industry relies on 1261851-24-4 for synthesizing heterocyclic compounds with potential therapeutic effects. Patent analyses reveal its use in anticancer drug candidates and central nervous system (CNS) therapies, aligning with the rise of personalized medicine. Meanwhile, agrochemical manufacturers leverage its herbicidal and fungicidal properties to address food security challenges exacerbated by climate change.

Storage recommendations for 2-Chloro-6-cyanobenzoyl chloride emphasize anhydrous conditions and UV-protected packaging to prevent hydrolysis. Regulatory frameworks like REACH and FDA guidelines govern its transportation, underscoring the need for SDS documentation. As AI-driven drug discovery accelerates, computational studies on molecular docking involving this compound gain traction, bridging gaps between in silico predictions and lab validation.

Emerging trends include the exploration of continuous flow chemistry to optimize yields and reduce waste. Collaborations between academia and enterprises aim to develop scalable synthetic routes, addressing cost-efficiency demands. With its multifunctional reactivity, CAS 1261851-24-4 remains pivotal in advancing life sciences and material innovation, cementing its status as a cornerstone of modern organic chemistry.

1261851-24-4 (2-Chloro-6-cyanobenzoyl chloride) Related Products

- 1105198-48-8(1-benzyl-3-methyl-7-(propan-2-yl)-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

- 1331269-74-9(2-(4-chlorophenyl)-1-{3-3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-ylazetidin-1-yl}ethan-1-one)

- 518048-05-0(Raltegravir)

- 892749-64-3(1-(2-methoxy-5-methylphenyl)-4-3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine)

- 2549038-70-0(3-chloro-4-{1-(2,2,2-trifluoroethyl)azetidin-3-yloxy}pyridine)

- 1551744-64-9(Oxirane, 2-[(2,3-dichlorophenyl)methyl]-)

- 1508300-55-7(tert-butyl 3-hydroxy-4-(propan-2-yl)pyrrolidine-1-carboxylate)

- 1807215-10-6(4-Bromo-2-nitro-6-(trifluoromethyl)pyridine)

- 2840-61-1(3-Methyl-5-oxo-5-phenylvaleric Acid)

- 116578-57-5(4-Pyridinepropanamine,N-methyl-)